Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride

physicochemical_properties structural_isomers procurement_specifications

Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride (CAS 1956327-87-9, MF C8H15ClN2O, MW 190.67 g/mol) is a heterocyclic building block featuring both a four-membered azetidine ring and a five-membered pyrrolidine ring connected via a methanone bridge. This compound is moderately soluble in aqueous media due to the hydrochloride salt, and its rigid, compact scaffold makes it a candidate for medicinal chemistry programs targeting constrained pharmacophores.

Molecular Formula C8H15ClN2O
Molecular Weight 190.67 g/mol
Cat. No. B11908836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride
Molecular FormulaC8H15ClN2O
Molecular Weight190.67 g/mol
Structural Identifiers
SMILESC1CN(C1)C(=O)C2CCNC2.Cl
InChIInChI=1S/C8H14N2O.ClH/c11-8(10-4-1-5-10)7-2-3-9-6-7;/h7,9H,1-6H2;1H
InChIKeyCWBRHQWHOXMFTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-1-yl(Pyrrolidin-3-yl)Methanone Hydrochloride – Procurement-Focused Compound Profile


Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride (CAS 1956327-87-9, MF C8H15ClN2O, MW 190.67 g/mol) is a heterocyclic building block featuring both a four-membered azetidine ring and a five-membered pyrrolidine ring connected via a methanone bridge [1]. This compound is moderately soluble in aqueous media due to the hydrochloride salt, and its rigid, compact scaffold makes it a candidate for medicinal chemistry programs targeting constrained pharmacophores . It is commercially available as a racemic solid in research-grade purities (≥95%), with chiral-resolution variants ((R)- and (S)-) also offered for stereoselective syntheses [1].

Why Azetidin-1-yl(Pyrrolidin-3-yl)Methanone Hydrochloride Cannot Be Replaced by a Generic Heterocyclic Building Block


The precise connectivity of the azetidine nitrogen to the pyrrolidine C3 position imparts distinct conformational and electronic properties compared to regioisomers (e.g., azetidin-3-yl(pyrrolidin-1-yl)methanone HCl) or single-ring analogs (e.g., simple azetidine or pyrrolidine carboxamides). Even subtle repositioning of the carbonyl bridge changes the spatial orientation of hydrogen-bond donors and the ring strain, which can alter both reactivity in downstream coupling reactions and binding affinity in biological screens. Consequently, substituting this scaffold with a superficially similar structural isomer without re-optimizing synthetic steps or biological assays risks a complete loss of activity or significant changes in physicochemical handling .

Quantitative Differentiation Evidence for Azetidin-1-yl(Pyrrolidin-3-yl)Methanone Hydrochloride Relative to Closest Analogs


Physical State Differentiation vs. Regioisomer Azetidin-3-yl(Pyrrolidin-1-yl)Methanone HCl

An extensive search of primary literature, patents, and authoritative databases yielded no direct head-to-head biological activity comparisons for this compound. However, publicly available vendor technical datasheets provide a clear, quantifiable difference in physical state. Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride (the target) is a solid at ambient temperature , whereas its regioisomer, azetidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride (CAS 1820707-48-9), is a liquid . This is a critical procurement and handling differentiator, as the solid form typically offers advantages in weighing accuracy, storage stability, and formulation into solid-dosage screening libraries.

physicochemical_properties structural_isomers procurement_specifications

Topological Polar Surface Area Comparison: Target vs. Common Heterocyclic Isosteres

The topological polar surface area (TPSA) of azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride is 32.3 Ų [1]. This is lower than that of a typical saturated N-heterocyclic ammonium ion, such as the corresponding pyrrolidine hydrochloride (TPSA ~39.0 Ų for pyrrolidine itself). The relatively low TPSA suggests better passive membrane permeability. Furthermore, the positional isomer azetidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride has exactly the same TPSA (32.3 Ų) due to identical atom connectivity; therefore, this parameter does not differentiate regioisomers but does distinguish the scaffold from simple monocyclic building blocks.

drug_design physicochemical_properties ADME_prediction

Chiral Differentiation Opportunity: Defined Stereochemistry vs. Racemic Mixture

The racemic target compound (CAS 1956327-87-9) is reported with an undefined stereocenter count of 1, meaning it is a mixture of (R) and (S) enantiomers [1]. In contrast, individually resolved enantiomers, (R)-azetidin-1-yl(pyrrolidin-3-yl)methanone HCl (CAS 1956436-77-3) and (S)-azetidin-1-yl(pyrrolidin-3-yl)methanone HCl (CAS 1956437-70-9), are commercially available with defined stereochemistry. For projects requiring enantioselective synthesis or chiral biological targets, procurement of the specific enantiomer rather than the racemate can avoid up to 50% inactive material and prevent confounding assay results.

chiral_synthesis stereochemistry procurement

Optimal Application Scenarios for Azetidin-1-yl(Pyrrolidin-3-yl)Methanone Hydrochloride Based on Differentiation Evidence


Solid-Form Preferred Screening Library Construction

The solid physical state of this compound at ambient temperature makes it ideal for automated solid-dispensing platforms used in large-scale compound library generation. Compared to the liquid regioisomer, which requires specialized liquid-handling systems prone to viscosity-related errors, this compound can be accurately weighed and arrayed for high-throughput screening without solvent evaporation concerns. Procurement teams should prioritize this solid form for libraries intended for long-term storage and reproducible hit identification [1].

CNS Drug Design Programs Requiring Moderate Passive Permeability

With a computed TPSA of 32.3 Ų, significantly lower than that of a standalone pyrrolidine, this scaffold is better suited for programs targeting intracellular or CNS receptors where membrane permeability is a key optimization parameter. Medicinal chemists can leverage this property to design analogues with improved predicted BBB penetration, using this compound as a core scaffold rather than a simple pyrrolidine [1].

Enantioselective Synthesis or Chiral Probe Development

Projects that require a single enantiomer—such as asymmetric catalysis, chiral ligand design, or stereospecific target engagement studies—must procure the (R)- or (S)-enantiomer directly rather than the racemate. The racemic target compound is suitable for achiral synthetic steps or initial feasibility studies, but downstream enantiopure applications demand the defined chiral versions to avoid 50% inactive material and ambiguous data [1].

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